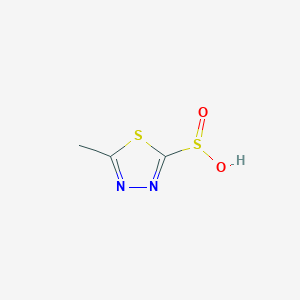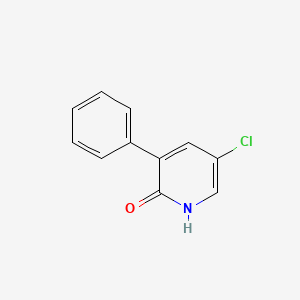
(2-Aminoethyl)diisopropylphosphonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate typically involves the reaction of diisopropylphosphine with 2-bromoethylamine hydrobromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)diisopropylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions . The reactions typically require specific conditions such as controlled temperature, inert atmosphere, and appropriate solvents to ensure the desired products are formed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted aminoethyl derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)diisopropylphosphonium tetrafluoroborate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers in catalysts, facilitating the formation of reactive intermediates and promoting the desired chemical transformations . The molecular targets and pathways involved include various metal complexes and catalytic cycles that are essential for the efficiency of cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triisopropylphosphonium tetrafluoroborate
- Di-tert-butyl (methyl)phosphonium tetrafluoroborate
- ®- (4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis (bis (3,5-dimethylphenyl)phosphine)
Uniqueness
(2-Aminoethyl)diisopropylphosphonium tetrafluoroborate is unique due to its specific structure, which includes an aminoethyl group that provides additional reactivity and versatility in chemical reactions. This makes it particularly useful as a ligand in various cross-coupling reactions, where it can enhance the efficiency and selectivity of the catalytic processes .
Eigenschaften
CAS-Nummer |
1222630-33-2 |
|---|---|
Molekularformel |
C8H21BF4NP |
Molekulargewicht |
249.04 g/mol |
IUPAC-Name |
2-aminoethyl-di(propan-2-yl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C8H20NP.BF4/c1-7(2)10(6-5-9)8(3)4;2-1(3,4)5/h7-8H,5-6,9H2,1-4H3;/q;-1/p+1 |
InChI-Schlüssel |
RGGVAIQJYAPYKM-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)[PH+](CCN)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12957873.png)





![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)

![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)
